3-Methylbenzo[d]isothiazole-5-carboxylic acid
CAS No.: 135085-95-9
Cat. No.: VC8231774
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
![3-Methylbenzo[d]isothiazole-5-carboxylic acid - 135085-95-9](/images/structure/VC8231774.png)
Specification
CAS No. | 135085-95-9 |
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Molecular Formula | C9H7NO2S |
Molecular Weight | 193.22 g/mol |
IUPAC Name | 3-methyl-1,2-benzothiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO2S/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4H,1H3,(H,11,12) |
Standard InChI Key | NSGKJCIWPOVPFW-UHFFFAOYSA-N |
SMILES | CC1=NSC2=C1C=C(C=C2)C(=O)O |
Canonical SMILES | CC1=NSC2=C1C=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Properties
The benzo[d]isothiazole scaffold consists of a benzene ring fused to an isothiazole moiety, a five-membered ring containing one sulfur and one nitrogen atom. Substitutions at positions 3 and 5 introduce steric and electronic modifications that influence reactivity.
Molecular Architecture
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Molecular Formula: C₉H₇NO₂S
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Molecular Weight: 209.23 g/mol (calculated based on analogous compounds ).
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Key Functional Groups:
Physicochemical Data
The carboxylic acid group confers pH-dependent solubility, with improved solubility in basic aqueous media due to deprotonation .
Synthetic Methodologies
Core Ring Construction
Benzo[d]isothiazoles are typically synthesized via cyclization reactions. A common approach involves:
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Thiocyanation: Introducing sulfur and nitrogen atoms into a benzene precursor.
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Cyclization: Using reagents like NaNO₂ in acidic media to form the isothiazole ring .
Example Pathway:
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Starting Material: 3-Methylbenzo[d]isothiazole-5-carboxamide.
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Hydrolysis: Treatment with NaNO₂ in trifluoroacetic acid (TFA) at 0°C yields the carboxylic acid .
This method achieved 95–99% yields for analogous brominated isothiazoles .
Functionalization Strategies
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Esterification: Reacting the carboxylic acid with alcohols under acidic conditions to produce esters, useful for further derivatization .
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Hydrazide Formation: Condensation with hydrazines generates hydrazides, intermediates for bioactive derivatives .
Characterization Techniques
Spectroscopic Analysis
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IR Spectroscopy:
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peaks (e.g., m/z 209 for [M+H]⁺) confirm molecular weight .
X-ray Crystallography
Crystal structures of related isothiazoles reveal planar aromatic systems with intermolecular hydrogen bonding involving the carboxylic acid group .
Applications in Drug Development
Prodrug Design
The carboxylic acid group serves as a site for prodrug conjugation, enhancing bioavailability. For example, ester prodrugs hydrolyze in vivo to release the active acid .
Structure-Activity Relationships (SAR)
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Methyl Substitution: Increases metabolic stability compared to halogenated analogs .
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Carboxylic Acid: Essential for binding to enzymatic targets (e.g., kinases) .
Challenges and Future Directions
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